![molecular formula C13H16O B2885832 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] CAS No. 2248290-79-9](/img/structure/B2885832.png)

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

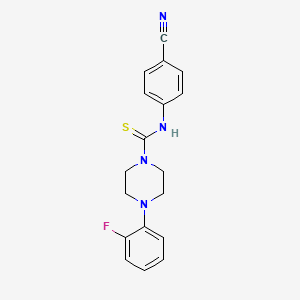

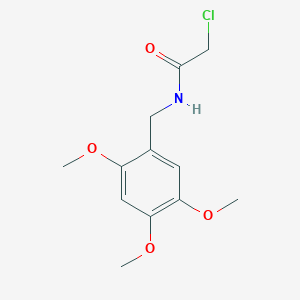

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2’-oxirane] is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27. It is a type of spirooxazine .

Synthesis Analysis

The synthesis of similar spirooxazine compounds has been achieved through various methods. For instance, a novel spirooxazine with a two double-bonded structure was synthesized and incorporated as a functional cross-linker into a polyhydroxyethyl methacrylate hydrogel system . Another method involved the use of FeCl3-catalyzed annulation between 3-oxirane-indolin-2-ones and nitrones to construct spirooxindoles .Molecular Structure Analysis

The molecular structure of 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2’-oxirane] is characterized by a spirooxazine core . This core is a type of heterocyclic compound that contains a spiro-connected oxazine ring .Chemical Reactions Analysis

Spirooxazine compounds exhibit interesting chromogenic properties. They can be photochromic and piezochromic in the pure microcrystalline solid phase and also exhibit acidichromism when kept in contact with a hydrogen-donating solid phase . Under UV light irradiation, spirooxazine absorbs energy and undergoes cleavage of the C spiro -O bond, transforming the molecule from a colorless closed-ring state to an open-ringed photomerocyanine (PMC) state .作用机制

The mechanism of action of spirooxazine compounds involves the absorption of energy under UV light irradiation, leading to the cleavage of the C spiro -O bond . This transforms the molecule from a colorless closed-ring state to an open-ringed photomerocyanine (PMC) state . Under acidic conditions, hydrophobic spirooxazine undergoes a reversible protonation open-ring reaction, forming a stable intermediate form, a protonated photomerocyanine (PMCH) .

未来方向

The future directions for the study and application of spirooxazine compounds like 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2’-oxirane] could involve their incorporation into hydrogel systems . Such approach to generate stimulus-responsive hydrogels could have great potential in both wearable biosensors and food packaging field .

属性

IUPAC Name |

3,3-dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-12(2)8-7-10-5-3-4-6-11(10)13(12)9-14-13/h3-6H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBYFEREJRZPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C13CO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2885750.png)

![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)

![N-(4-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2885760.png)

![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)

![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2885764.png)